molecular formula C7H7BrFNO B14000358 6-Bromo-2-fluoro-3-methoxyaniline

6-Bromo-2-fluoro-3-methoxyaniline

Cat. No.: B14000358
M. Wt: 220.04 g/mol
InChI Key: NPYDTHSKDKWXLN-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxyaniline is a substituted aniline derivative featuring a benzene ring with three distinct functional groups: an amino (-NH₂) group at position 1, a fluorine atom at position 2, a methoxy (-OCH₃) group at position 3, and a bromine atom at position 6. This arrangement creates a unique electronic and steric profile, making the compound of interest in pharmaceutical and agrochemical synthesis. The methoxy group, being electron-donating via resonance, contrasts with the electron-withdrawing effects of bromine and fluorine, leading to complex reactivity patterns.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

6-bromo-2-fluoro-3-methoxyaniline

InChI

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3

InChI Key

NPYDTHSKDKWXLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)N)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Bromo-2-fluoro-3-methoxyaniline

Halogenation and Functional Group Installation

Bromination and Fluorination

A key step is selective bromination and fluorination of the aniline or its derivatives. For example, the preparation of 2-bromo-6-fluoroaniline involves treatment of an intermediate with hydrobromic acid and hydrogen peroxide under controlled temperature (70-75 °C), followed by acid-mediated transformations to yield the halogenated aniline with high purity and yields ranging from 59.9% to 84.4% depending on scale and conditions.

Step Reagents/Conditions Yield (%) Purity (%) Notes
Bromination Hydrobromic acid, H2O2, 70-75 °C 50-82.5 80.8-99.3 Stirring 5-8 h, monitored by TLC
Acid-mediated conversion 80% H2SO4, 160 °C, 3-5 h 40.4-84.4 85.4-99.6 Extraction with dichloromethane

This method can be adapted for the fluorinated methoxyaniline by starting from appropriately substituted intermediates.

Methoxylation

Methoxy substitution at the 3-position is often introduced via nucleophilic aromatic substitution or methylation of hydroxy precursors. For example, in the synthesis of 3-bromo-2-fluoro-6-methoxyaniline, the methoxy group is installed on the aromatic ring before or after halogenation steps, depending on the synthetic route.

Specific Synthetic Routes from Literature

Route Based on Halogenated Anilines (Adapted from Patent CN115784896A)
  • Preparation of Intermediate : Starting from a halogenated aniline intermediate, hydrobromic acid aqueous solution is used to brominate the aromatic ring at elevated temperatures (70-75 °C) with hydrogen peroxide as the oxidant.

  • Purification : The reaction mixture is cooled, filtered, and dried to isolate the brominated intermediate with purity above 90%.

  • Conversion to Target Aniline : The intermediate is treated with concentrated sulfuric acid (80%) at 160 °C for 3-5 hours to facilitate rearrangement or substitution, followed by extraction with dichloromethane and distillation to isolate the target compound.

This approach yields the halogenated aniline with high purity (up to 99.6%) and good yields (up to 84.4%).

Multi-step Synthesis Involving Benzoxazole Intermediates (From Journal Article on Related Compounds)
  • The methoxy-substituted aniline derivatives undergo condensation with benzoyl chloride, demethylation, and cyclization to form benzoxazole structures.

  • Nitrile groups are introduced via palladium-catalyzed coupling, followed by reduction of nitro groups to amines using iron powder.

  • The bromine substituent at the 6-position is converted to an NHBoc group by palladium-catalyzed amination.

Though this route is more complex, it provides a pathway to functionalized methoxy-bromo-fluoro anilines with high selectivity and functional group tolerance.

Representative Reaction Scheme Summary

Step No. Reaction Type Reagents/Conditions Purpose
1 Halogenation Hydrobromic acid, 30% H2O2, 70-75 °C Introduce bromine substituent
2 Acid Treatment 80% H2SO4, 160 °C, 3-5 h Rearrangement/functionalization
3 Methoxylation/Nucleophilic Substitution Sodium methoxide in methanol, reflux Introduce methoxy group
4 Pd-Catalyzed Coupling Pd catalyst, appropriate ligands, cyanide source Functional group installation
5 Reduction Iron powder, NH4Cl, EtOH, 80 °C Nitro to amine conversion

Analytical Data and Purity Assessment

Purity and yield data from the patent literature demonstrate the efficiency of the preparation methods:

Scale Yield (%) Purity (%) Notes
Small scale (50g) 50.4 90.1 Bromination intermediate
Medium scale (150g) 78.8 99.1 Improved stirring and temp control
Large scale (300kg) 82.5 99.3 Industrial scale synthesis

Purity is typically assessed by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and mass spectrometry.

- PubChem Compound Summary for 3-Bromo-2-fluoro-6-methoxyaniline (CID 83409859), providing molecular identifiers and structural information.

- Journal Article: Discovery of DS68702229 and related synthetic methodologies involving benzoxazole intermediates and palladium-catalyzed transformations (Chemical and Pharmaceutical Bulletin, 2021).

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoro-3-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Scientific Research Applications

Chemistry: 6-Bromo-2-fluoro-3-methoxyaniline is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methoxyaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins .

Comparison with Similar Compounds

Structural Comparison with Analogous Brominated Fluoroaniline Derivatives

The structural similarity of 6-bromo-2-fluoro-3-methoxyaniline to related compounds lies in the positioning of halogens (Br, F) and alkyl/alkoxy substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Positions (Br, F, Other) Functional Group Differences Similarity Score (to target) Registry Number
2-Bromo-4-fluoro-6-methylaniline Br (2), F (4), CH₃ (6) Methyl vs. Methoxy 0.84 A261792 [1356113-07-9]
4-Bromo-3-fluoro-5-methylaniline Br (4), F (3), CH₃ (5) Methyl vs. Methoxy 0.84 A101643 [945244-29-1]
5-Bromo-2-fluoro-4-methylaniline Br (5), F (2), CH₃ (4) Methyl vs. Methoxy 0.82 A342174 [627871-16-3]

Key Observations :

  • Positional Isomerism : The target compound’s bromine at position 6 and methoxy at position 3 distinguish it from analogs like 2-bromo-4-fluoro-6-methylaniline, where bromine is at position 2 and methyl replaces methoxy .
  • Functional Group Effects : Methoxy groups enhance solubility in polar solvents compared to methyl due to hydrogen-bonding capacity, while methyl groups may improve lipophilicity .

Implications of Substituent Positioning on Physicochemical Properties

  • In contrast, bromine at position 6 (meta to NH₂) introduces steric bulk and moderate electron withdrawal .
  • Steric Hindrance : The methoxy group at position 3 (meta to Br) may hinder reactions at adjacent positions compared to smaller substituents like methyl.

Comparative Analysis of Functional Group Effects

  • Methoxy vs. Methyl: Methoxy (-OCH₃): Increases polarity and boiling point (e.g., 6-bromo-2-fluoro-3-methoxyaniline likely has higher solubility in ethanol/water than methyl analogs) .
  • Halogen Positioning : Bromine at position 6 (vs. 2 or 4 in analogs) may alter regioselectivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .

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